molecular formula C19H22N2O5S B2797944 2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941893-49-8

2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2797944
CAS No.: 941893-49-8
M. Wt: 390.45
InChI Key: ADLOGULTHABURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide compound with potential medicinal applications. It is known for its complex structure, which includes a piperidine ring and methoxy groups attached to a benzenesulfonamide core. This compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Piperidine Ring to the Benzene Core: This step involves coupling the piperidine ring with a benzene derivative, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: A structural isomer with similar properties.

    2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide derivatives: Various derivatives with modifications to the piperidine ring or methoxy groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-16-9-10-17(26-2)18(13-16)27(23,24)20-14-6-5-7-15(12-14)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLOGULTHABURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.